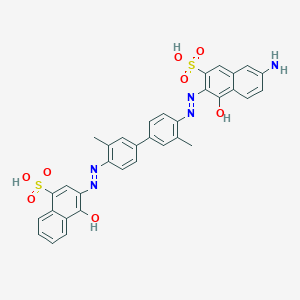
Direct Blue 3 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Blue 3 free acid is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and paper. It is characterized by its vibrant blue color and is soluble in water, making it easy to apply in various dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Direct Blue 3 free acid involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The process typically starts with the diazotization of an aromatic amine, such as aniline, using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt formed is then coupled with a coupling component like chromotropic acid under controlled pH conditions to form the dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for diazotization and coupling reactions. The final product is often subjected to purification steps such as filtration and drying to obtain the dye in its pure form. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the dye .
Chemical Reactions Analysis
Types of Reactions
Direct Blue 3 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Direct Blue 3 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products .
Mechanism of Action
The mechanism of action of Direct Blue 3 free acid involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing the interactions and ensuring even and consistent coloration .
Comparison with Similar Compounds
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
- Direct Black 38
- Direct Blue 6
- Direct Brown 95
Uniqueness
Direct Blue 3 free acid stands out due to its specific molecular structure, which provides excellent affinity for cellulosic fibers and results in vibrant, long-lasting colors. Its solubility in water and ease of application make it a preferred choice in various industrial applications .
Properties
CAS No. |
25180-20-5 |
|---|---|
Molecular Formula |
C34H27N5O8S2 |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C34H27N5O8S2/c1-18-13-20(7-11-27(18)36-38-29-17-30(48(42,43)44)25-5-3-4-6-26(25)33(29)40)21-8-12-28(19(2)14-21)37-39-32-31(49(45,46)47)16-22-15-23(35)9-10-24(22)34(32)41/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47) |
InChI Key |
HUCQGVZBBHHYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















